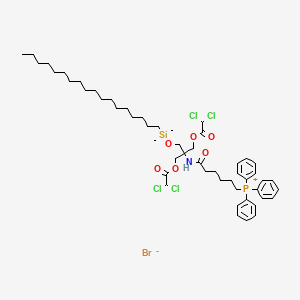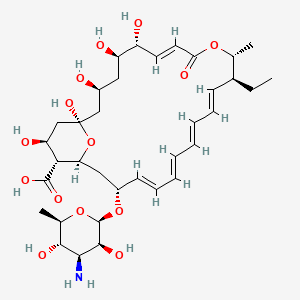
Artemisiane E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Artemisiane E is a sesquiterpene lactone compound isolated from the genus Artemisia, which belongs to the Asteraceae family. This genus includes a wide variety of aromatic plants known for their medicinal properties. This compound has garnered attention due to its potential pharmacological activities, including anti-inflammatory and cytotoxic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Artemisiane E involves several steps, typically starting from naturally occurring precursors found in Artemisia species. The synthetic route often includes oxidation and cyclization reactions to form the lactone ring structure characteristic of sesquiterpene lactones .
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from Artemisia plants. The extraction process involves solvent extraction followed by purification techniques such as column chromatography to isolate the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Artemisiane E undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of more oxidized sesquiterpene lactones, while reduction can yield less oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying sesquiterpene lactone chemistry and reactivity.
Biology: Artemisiane E has shown promise in modulating biological pathways, making it a candidate for further biological studies.
Medicine: The compound exhibits anti-inflammatory and cytotoxic activities, suggesting potential therapeutic applications in treating inflammatory diseases and cancer
Wirkmechanismus
The mechanism of action of Artemisiane E involves its interaction with various molecular targets and pathways. It has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, this compound can induce apoptosis in cancer cells and reduce inflammation .
Vergleich Mit ähnlichen Verbindungen
Artemisiane E is part of a broader class of sesquiterpene lactones found in Artemisia species. Similar compounds include:
Artemisinin: Known for its antimalarial properties, artemisinin also exhibits anti-inflammatory and anticancer activities.
Dihydroartemisinin: A derivative of artemisinin with enhanced bioavailability and potency.
Artemivulactone E: Another sesquiterpene lactone with anti-inflammatory properties
Compared to these compounds, this compound is unique due to its specific molecular structure and the particular pathways it targets, making it a valuable compound for further research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C20H22O5 |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
[(3aR,4S,9aS,9bR)-6,9-dimethyl-3-methylidene-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-4-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C20H22O5/c1-9(2)6-15(22)24-14-8-11(4)16-13(21)7-10(3)17(16)19-18(14)12(5)20(23)25-19/h6-7,14,17-19H,5,8H2,1-4H3/t14-,17-,18+,19+/m0/s1 |
InChI-Schlüssel |
OSLKCNHFMBLVCP-WQANXHIZSA-N |
Isomerische SMILES |
CC1=C2[C@@H]([C@@H]3[C@@H]([C@H](C1)OC(=O)C=C(C)C)C(=C)C(=O)O3)C(=CC2=O)C |
Kanonische SMILES |
CC1=C2C(C3C(C(C1)OC(=O)C=C(C)C)C(=C)C(=O)O3)C(=CC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12388392.png)

![(E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuterio(113C)methoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid](/img/structure/B12388412.png)

![(3S,10S,13S,16R,17S,18R)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12388430.png)

![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexyl]pentanoic acid](/img/structure/B12388440.png)
![(1R,8S)-4-[(4-chlorophenyl)carbamoylamino]-11-methyl-3-thia-11-azatricyclo[6.2.1.02,6]undeca-2(6),4-diene-5-carboxamide;hydrochloride](/img/structure/B12388441.png)



